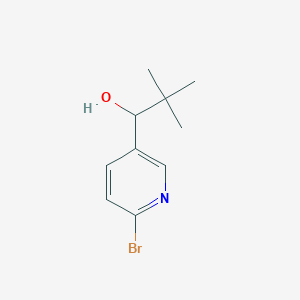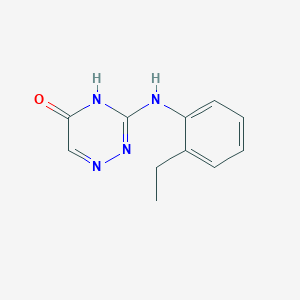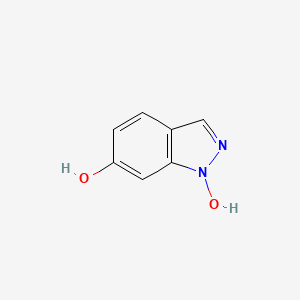
3-(4-Formylpyridin-2-yl)-1,1-dimethylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Formylpyridin-2-yl)-1,1-dimethylurea is an organic compound that features a pyridine ring substituted with a formyl group at the 4-position and a dimethylurea moiety at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Formylpyridin-2-yl)-1,1-dimethylurea typically involves the reaction of 4-formylpyridine with dimethylurea under specific conditions. One common method includes:
Starting Materials: 4-formylpyridine and dimethylurea.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the reaction.
Procedure: The mixture is heated under reflux for several hours, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
化学反应分析
Types of Reactions
3-(4-Formylpyridin-2-yl)-1,1-dimethylurea can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products Formed
Oxidation: 3-(4-Carboxypyridin-2-yl)-1,1-dimethylurea.
Reduction: 3-(4-Hydroxymethylpyridin-2-yl)-1,1-dimethylurea.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
科学研究应用
3-(4-Formylpyridin-2-yl)-1,1-dimethylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism by which 3-(4-Formylpyridin-2-yl)-1,1-dimethylurea exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzyme active sites, inhibiting their activity. The formyl group can form hydrogen bonds with amino acid residues, while the dimethylurea moiety can interact with hydrophobic pockets, stabilizing the compound-enzyme complex.
相似化合物的比较
Similar Compounds
3-(4-Formylpyridin-2-yl)-1,1-diethylurea: Similar structure but with ethyl groups instead of methyl groups.
3-(4-Formylpyridin-2-yl)-1,1-dimethylthiourea: Contains a thiourea moiety instead of a urea moiety.
Uniqueness
3-(4-Formylpyridin-2-yl)-1,1-dimethylurea is unique due to its specific combination of a formyl group and a dimethylurea moiety, which imparts distinct chemical reactivity and biological activity
属性
分子式 |
C9H11N3O2 |
|---|---|
分子量 |
193.20 g/mol |
IUPAC 名称 |
3-(4-formylpyridin-2-yl)-1,1-dimethylurea |
InChI |
InChI=1S/C9H11N3O2/c1-12(2)9(14)11-8-5-7(6-13)3-4-10-8/h3-6H,1-2H3,(H,10,11,14) |
InChI 键 |
WOXVGVCXWWSSMM-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)NC1=NC=CC(=C1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Methyl-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13110072.png)
![3-Bromo-10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13110076.png)

![[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]methanol](/img/structure/B13110080.png)






![4-[[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-5-[(3E)-penta-1,3-dien-3-yl]-2-phenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline](/img/structure/B13110133.png)


![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-methylpyrazine-2-carboxamide](/img/structure/B13110149.png)
